6-Methylheptane-2,5-dione

CAS No.: 13901-85-4

Cat. No.: VC2364845

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13901-85-4 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | 6-methylheptane-2,5-dione |

| Standard InChI | InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 |

| Standard InChI Key | GQOZVBVPTAONFU-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)CCC(=O)C |

| Canonical SMILES | CC(C)C(=O)CCC(=O)C |

Introduction

Chemical Structure and Identification

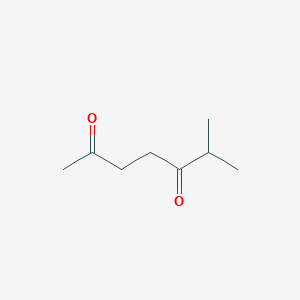

6-Methylheptane-2,5-dione (C8H14O2) is an organic compound classified as a diketone, containing two ketone functional groups positioned at the 2 and 5 carbon positions of a methylheptane chain. This structural arrangement gives the molecule its characteristic reactivity and physical properties.

Molecular Identifiers

The compound possesses several standardized identifiers used in chemical databases and literature. These identifiers provide essential reference points for researchers and industry professionals working with this compound.

Table 1: Chemical Identifiers for 6-Methylheptane-2,5-dione

| Identifier | Value |

|---|---|

| IUPAC Name | 6-methylheptane-2,5-dione |

| CAS Number | 13901-85-4 |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| InChI | InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 |

| InChI Key | GQOZVBVPTAONFU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)CCC(=O)C |

The compound's molecular structure features a branched carbon chain with a methyl branch at the 6-position and ketone groups at positions 2 and 5. This specific arrangement of functional groups contributes to its chemical behavior and reactivity patterns.

Physical Properties

6-Methylheptane-2,5-dione exhibits physical properties typical of diketones of similar molecular weight. Its physical state at room temperature and its solubility profile align with expectations for medium-chain diketones.

Synthesis and Preparation Methods

Several synthetic routes can be employed to produce 6-Methylheptane-2,5-dione, though direct information on its specific synthesis is limited in the provided sources.

Industrial Production Considerations

Industrial-scale production of diketones often involves catalyzed oxidation reactions. For 6-Methylheptane-2,5-dione, large-scale oxidation reactions with appropriate catalysts would be designed to ensure high yield and purity. Temperature control, catalyst selection, and reaction time optimization would be critical factors in industrial production scenarios.

Chemical Reactivity Profile

6-Methylheptane-2,5-dione demonstrates chemical reactivity characteristic of diketones, with the two carbonyl groups serving as primary reaction sites.

Key Reaction Types

The compound participates in several important reaction types:

-

Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids when treated with appropriate oxidizing agents.

-

Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride, yielding the corresponding diols.

-

Substitution Reactions: The compound can engage in nucleophilic substitution reactions where one of the ketone groups may be replaced by another functional group.

Reaction Conditions and Reagents

The reactions of 6-Methylheptane-2,5-dione typically require specific reagents and controlled conditions:

-

For oxidation reactions, reagents such as potassium permanganate are commonly employed under controlled temperature conditions.

-

For reduction reactions, sodium borohydride and similar reducing agents are effective, typically in protic solvents like alcohols or water.

-

Substitution reactions often involve nucleophiles and may require catalysts depending on the specific transformation desired.

Biochemical Properties and Effects

6-Methylheptane-2,5-dione exhibits significant biochemical properties that influence its behavior in biological systems.

Enzyme Interactions

This diketone can interact with various enzymes, particularly oxidoreductases that catalyze oxidation-reduction reactions. These interactions can alter the compound's oxidation state and lead to the formation of metabolites. The specificity of enzyme-substrate interactions depends on the structural compatibility between the compound and the enzyme's active site.

Cellular Effects

At the cellular level, 6-Methylheptane-2,5-dione can influence multiple processes:

-

It can modulate cell signaling pathways by interacting with key signaling molecules, potentially affecting gene expression patterns.

-

The compound may alter cellular metabolism by influencing the activity of metabolic enzymes.

-

Long-term exposure studies indicate that the compound can cause persistent changes in gene expression and metabolic activity in cellular models.

Molecular Mechanisms

The molecular basis for the compound's biochemical effects involves several mechanisms:

-

Direct binding to biomolecules, including enzymes and receptors, which can modify their function.

-

Effects on transcription factors and regulatory proteins that control gene expression.

-

Potential formation of protein complexes that alter protein stability and function.

Applications in Scientific Research and Industry

6-Methylheptane-2,5-dione has established applications across multiple domains of scientific research and industrial processes.

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its diketone functionality provides reactive sites for further chemical transformations, making it useful in multi-step synthetic pathways.

Pharmaceutical Research

The compound has applications in pharmaceutical research, potentially contributing to drug development processes. Its ability to interact with specific molecular targets makes it relevant to pharmaceutical investigations.

Biological Research

In biological studies, 6-Methylheptane-2,5-dione is employed to investigate enzyme interactions and metabolic pathways. The compound can serve as a probe to study specific biochemical processes.

Industrial Applications

Beyond research settings, 6-Methylheptane-2,5-dione has practical industrial applications in the production of fragrances and flavoring agents. Its structural properties contribute to specific sensory characteristics valued in consumer products.

Comparison with Structurally Related Compounds

Understanding 6-Methylheptane-2,5-dione in relation to similar compounds provides valuable context for its unique properties and applications.

Structural Analogs

Several compounds bear structural similarity to 6-Methylheptane-2,5-dione but differ in key aspects:

-

6-Methylheptane-2,4-dione: This diketone has ketone groups at the 2 and 4 positions rather than 2 and 5, resulting in different reactivity patterns due to the closer proximity of the carbonyl groups.

-

6-Methylheptane-3,5-dione: With ketone groups at positions 3 and 5, this compound exhibits distinctive chemical behavior compared to the 2,5-positioned diketone.

-

6-Methylheptan-2-one: This mono-ketone compound contains only one carbonyl group, significantly altering its chemical properties and applications compared to the diketone structure .

Comparative Reactivity

The position of the ketone groups in 6-Methylheptane-2,5-dione creates a specific electronic environment that distinguishes its reactivity from related compounds. The 1,4-diketone arrangement in 6-Methylheptane-2,5-dione (counting the positions from the carbonyl groups) influences its participation in specific reaction types compared to compounds with different carbonyl arrangements.

Current Research Directions

Research involving 6-Methylheptane-2,5-dione continues to explore its potential in various applications.

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and selective methods for synthesizing 6-Methylheptane-2,5-dione and utilizing it in complex molecular syntheses. These efforts aim to enhance yield, reduce waste, and improve the sustainability of synthetic processes.

Biochemical Pathway Investigations

The compound's interactions with enzymatic systems continue to be studied to better understand its role in metabolic processes and potential applications in biochemical research.

Novel Applications Development

Emerging applications for 6-Methylheptane-2,5-dione may include new roles in material science, catalysis, and specialized industrial processes based on its unique chemical properties.

Analytical Methods for Detection and Quantification

Various analytical techniques can be employed for the detection and quantification of 6-Methylheptane-2,5-dione in research and industrial settings.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) provide effective methods for separating and quantifying 6-Methylheptane-2,5-dione in complex mixtures. These techniques allow for precise determination of the compound's concentration and purity.

Spectroscopic Methods

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy offer powerful tools for structural confirmation and purity assessment of 6-Methylheptane-2,5-dione. The specific carbonyl stretching frequencies in IR and characteristic proton and carbon signals in NMR provide definitive identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume